Benzocaine-d4

Beschreibung

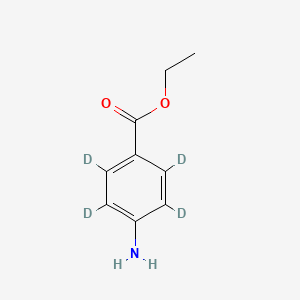

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661793 |

Source

|

| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-08-9 |

Source

|

| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzocaine-d4: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Benzocaine-d4. This deuterated analog of the local anesthetic Benzocaine serves as a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of Benzocaine, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇D₄NO₂ | [2][3][4][5][6] |

| Molecular Weight | 169.21 g/mol | [1][2][3][4][5][6][7][8][9][10] |

| CAS Number | 342611-08-9 | [1][2][3][4][5][6][7][8][9][10] |

| Appearance | White to off-white or pale yellow solid | [1][5] |

| Melting Point | 90-92°C | [3] |

| Solubility | Soluble in Chloroform.[3] Very slightly soluble in water; soluble in ethanol, ether, and dilute acids.[11] | |

| Storage | Recommended long-term storage at -20°C.[3] Can be stored at room temperature for short periods.[3] For solutions, -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] |

Structural Information

The structural identity of this compound is well-defined by various chemical nomenclature and notation systems. The deuterium atoms are located on the aromatic ring, specifically at positions 2, 3, 5, and 6.

| Identifier | Value | Reference |

| IUPAC Name | ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | [7][9][12] |

| SMILES | CCOC(=O)C1=C([2H])C([2H])=C(N)C([2H])=C1[2H] | [1] |

| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | [7][9] |

| Synonyms | 4-Aminobenzoic-2,3,5,6-d4 Acid Ethyl Ester, Ethyl 4-Aminobenzoate-2,3,5,6-d4 | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of every batch of this compound are proprietary to the manufacturers, general methodologies for characterization are available.

Identity Determination: The identity of this compound is typically confirmed using a combination of spectroscopic and spectrometric techniques.

-

¹H NMR (CDCl₃): Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the molecule. The absence of signals corresponding to the aromatic protons and the presence of the ethyl group protons would be characteristic.

-

Mass Spectrometry: This technique is used to confirm the molecular weight and isotopic enrichment of the compound.

-

Thin Layer Chromatography (TLC): A common method for assessing purity. For example, using a silica gel plate with a mobile phase of Dichloromethane: Methanol: NH₄OH (9:1:0.1), this compound shows a single spot with an Rf value of 0.75, visualized under UV light at 280nm and with potassium permanganate (KMnO₄) staining.[3]

Mechanism of Action and Biological Relevance

This compound is expected to share the same mechanism of action as its non-deuterated counterpart, Benzocaine.[1][13] Local anesthetics like Benzocaine function by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal membrane.[14][15][16] This blockage prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[14][15][17] By inhibiting nerve impulse transmission, pain signals are blocked.[14][15]

The primary research application of this compound is as an internal standard in analytical methods. Its chemical behavior is nearly identical to that of Benzocaine, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Visualizing the Role of this compound

The following diagram illustrates a typical experimental workflow where this compound is used as an internal standard for the quantification of Benzocaine in a biological sample.

Caption: Workflow for Quantification using an Internal Standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. This compound - CAS - 342611-08-9 | Axios Research [axios-research.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Benzocaine -D4 | CAS No- 342611-08-9 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 8. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 9. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 10. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 11. Benzocaine | 94-09-7 [chemicalbook.com]

- 12. Ethyl 4-amino(~2~H_4_)benzoate | C9H11NO2 | CID 45038201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. Benzocaine - Wikipedia [en.wikipedia.org]

- 15. Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

Technical Guide to the Certificate of Analysis for Benzocaine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocaine-d4 is the deuterated form of Benzocaine, a widely used local anesthetic. The incorporation of deuterium atoms into the molecule makes it a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A Certificate of Analysis (CoA) for this compound is a critical document that provides a comprehensive summary of its identity, purity, and quality. This guide offers an in-depth look at the data and experimental protocols typically found in a this compound CoA.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | Ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate |

| CAS Number | 342611-08-9 |

| Molecular Formula | C₉H₇D₄NO₂ |

| Molecular Weight | 169.21 g/mol |

| Chemical Structure |

Table 2: Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol |

| Melting Point | 88-92 °C |

Table 3: Analytical Data

| Analysis | Method | Result |

| Chemical Purity | HPLC | >99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥98% |

| Identity | ¹H-NMR | Conforms to structure |

| Residual Solvents | GC-HS | Complies with ICH Q3C |

| Assay | qNMR | 99.8% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical gradient could be starting from 80:20 (water:acetonitrile) and ramping up to 20:80 over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Isotopic Enrichment by Mass Spectrometry

This protocol determines the percentage of this compound that is fully deuterated.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

-

Sample Infusion: The sample is directly infused into the mass spectrometer or introduced via an LC system.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-200.

-

Resolution: >10,000.

-

-

Data Analysis: The relative intensities of the ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) as well as partially deuterated (d1, d2, d3) forms of Benzocaine are measured. The isotopic enrichment is calculated using the following formula:

Identity Confirmation by ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for this compound. The absence or significant reduction of signals corresponding to the aromatic protons confirms the deuteration at these positions.

Visualizations

Experimental Workflow for Certification

Caption: General Experimental Workflow for Certification of a Reference Standard.

Data Relationships on a Certificate of Analysis

Caption: Logical Relationships of Data on a Certificate of Analysis.

An In-Depth Technical Guide to Benzocaine-d4: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzocaine-d4, a deuterated analog of the local anesthetic Benzocaine. It is intended to serve as a critical resource for professionals in research and drug development, offering detailed information on its chemical properties, analytical applications, and the methodologies employed in its use.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Benzocaine, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its physicochemical properties are nearly identical to those of unlabeled Benzocaine, allowing it to mimic the behavior of the analyte during sample extraction, chromatographic separation, and ionization, thus ensuring accurate and precise quantification.

| Property | Value | Reference |

| CAS Number | 342611-08-9 | [1][2] |

| Molecular Formula | C₉H₇D₄NO₂ | [2] |

| Molecular Weight | 169.21 g/mol | [2] |

Mechanism of Action

While specific signaling pathway studies for this compound are not extensively published, its mechanism of action is understood to be identical to that of Benzocaine. As a local anesthetic, Benzocaine functions by blocking nerve impulses. It achieves this by reversibly binding to and inhibiting voltage-gated sodium channels within the neuronal cell membrane.

The process begins with the uncharged form of Benzocaine diffusing across the neural membrane. Once inside the neuron, it becomes protonated. This charged form then binds to the inner pore of the voltage-gated sodium channels, stabilizing them in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. Consequently, the sensation of pain is blocked.

Mechanism of Action of Benzocaine.

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily utilized as an internal standard in the quantitative analysis of Benzocaine in biological matrices. Below is a detailed experimental protocol for the validation of an analytical method using a deuterated internal standard, which is a critical process in drug development and clinical research.

Objective: To validate a robust and reliable LC-MS/MS method for the quantification of Benzocaine in human plasma using this compound as an internal standard.

Materials and Reagents:

-

Benzocaine reference standard

-

This compound (internal standard)

-

Control human plasma

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Benzocaine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Benzocaine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Spike control human plasma with the Benzocaine working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for Benzocaine and this compound.

-

-

-

Method Validation:

-

Assess the following parameters according to regulatory guidelines (e.g., FDA, EMA):

-

Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

-

Linearity and Range: Analyze the calibration standards to establish the linear range of the assay.

-

Accuracy and Precision: Analyze the QC samples on multiple days to determine the intra- and inter-day accuracy and precision.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: Determine the extraction efficiency of the sample preparation method.

-

Stability: Assess the stability of Benzocaine in plasma under various storage and handling conditions.

-

-

Workflow for Benzocaine Quantification.

References

- 1. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Benzocaine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Benzocaine-d4. Deuterated compounds, such as this compound, are crucial internal standards for quantitative bioanalytical assays by mass spectrometry and find application in metabolic studies. This document outlines a detailed synthetic protocol and the analytical methodologies for verifying the isotopic enrichment of this stable isotope-labeled compound.

Synthesis of this compound

The synthesis of this compound (ethyl 4-aminobenzoate-2,3,5,6-d4) is achieved through a two-stage process. The first stage involves the synthesis of the deuterated precursor, 4-aminobenzoic-2,3,5,6-d4 acid, followed by a Fischer esterification to yield the final product.

Synthesis of 4-Aminobenzoic-2,3,5,6-d4 Acid

A common route to 4-aminobenzoic-2,3,5,6-d4 acid involves a multi-step reaction sequence starting from a deuterated benzene ring.[1] A plausible synthetic pathway is outlined below.

References

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Benzocaine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of Benzocaine-d4, a deuterated analog of the local anesthetic Benzocaine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacological studies.

Introduction

This compound is the deuterium-labeled form of Benzocaine, a widely used topical anesthetic of the ester class.[1][2][3] The substitution of four hydrogen atoms with deuterium on the benzene ring provides a stable isotopic label, making it an invaluable tool in various research applications. Primarily, it serves as an internal standard for the quantitative analysis of Benzocaine in biological matrices and pharmaceutical formulations by mass spectrometry (GC-MS or LC-MS) and NMR.[4] Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a drug, a field of study where labeled compounds like this compound are of significant interest.[5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | [6][7][8] |

| Synonyms | 4-Aminobenzoic-2,3,5,6-d4 Acid Ethyl Ester, Ethyl 4-Aminobenzoate-d4 | [3][9][10] |

| CAS Number | 342611-08-9 | [1][4][9][11] |

| Molecular Formula | C₉H₇D₄NO₂ | [1][9][11] |

| Molecular Weight | 169.21 g/mol | [1][9][11] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 90-92 °C | [10] |

| Solubility | Soluble in Chloroform | [10] |

| Storage Conditions | Long-term storage at -20°C is recommended. | [5][10] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and identification of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The identity of this compound is typically confirmed using ¹H NMR spectroscopy, often with CDCl₃ as the solvent.[10] The spectrum is expected to be simpler than that of unlabeled Benzocaine in the aromatic region due to the deuterium substitution. |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.[10] The accurate mass is a key identifier. |

| ²H NMR | Deuterium NMR (²H NMR) has been utilized in research to study the orientation and location of this compound within phospholipid membranes, providing insights into its interaction with biological environments.[12] |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound shares its mechanism of action with its non-deuterated counterpart, Benzocaine. It functions as a local anesthetic by reversibly blocking nerve impulse generation and conduction.[13] This is achieved by inhibiting the voltage-gated sodium (Na+) channels in the neuronal cell membrane. By binding to a common receptor site within the channel, Benzocaine stabilizes the channel in its inactivated state, thereby preventing the large, transient increase in sodium permeability that is necessary for the propagation of an action potential.[4][5][14] This blockade of sodium influx prevents depolarization of the nerve membrane, leading to a local numbing effect.[14]

Experimental Protocols

The synthesis of this compound follows the same principles as the synthesis of Benzocaine, typically through a Fischer esterification reaction. This involves reacting deuterated p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Methodology:

-

Reaction Setup: p-Aminobenzoic acid-d4 is dissolved in an excess of absolute ethanol in a round-bottom flask.[15]

-

Acid Catalysis: Concentrated sulfuric acid is slowly added to the mixture while cooling in an ice bath. A precipitate may form.[15][16]

-

Reflux: The mixture is heated under reflux for several hours (e.g., 60-75 minutes) until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC).[15][17]

-

Neutralization: After cooling, the reaction mixture is poured into ice water and neutralized with a base, such as a 10% sodium carbonate solution, until the pH is neutral or slightly basic. This step converts the protonated ester back to its free base form, causing it to precipitate.[15][17]

-

Isolation and Purification: The resulting solid precipitate (crude this compound) is collected by vacuum filtration, washed with cold water, and dried.[15][17] Further purification can be achieved by recrystallization from an ethanol-water mixture.[17]

This compound is ideally suited for use as an internal standard (IS) in quantitative analytical methods like LC-MS or GC-MS due to its chemical similarity to the analyte (Benzocaine) and its distinct mass.

Methodology:

-

Sample Preparation: A known concentration of this compound (the IS) is spiked into all samples, calibration standards, and quality control samples containing the analyte (Benzocaine).

-

Extraction: The analyte and IS are co-extracted from the sample matrix (e.g., plasma, tissue homogenate) using an appropriate technique like liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into an HPLC or GC system. Due to their nearly identical physicochemical properties, Benzocaine and this compound will co-elute or elute very closely.

-

Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the analyte and the IS.

-

Quantification: The analyte's concentration is determined by calculating the ratio of the analyte's peak area to the IS's peak area. This ratio is plotted against the concentrations of the calibration standards to generate a calibration curve. The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response.

References

- 1. scbt.com [scbt.com]

- 2. biocompare.com [biocompare.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 7. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 8. Ethyl 4-amino(~2~H_4_)benzoate | C9H11NO2 | CID 45038201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzocaine -D4 | CAS No- 342611-08-9 | Simson Pharma Limited [simsonpharma.com]

- 10. usbio.net [usbio.net]

- 11. This compound - CAS - 342611-08-9 | Axios Research [axios-research.com]

- 12. Orientations and locations of local anesthetics benzocaine and butamben in phospholipid membranes as studied by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzocaine | 94-09-7 [chemicalbook.com]

- 14. phdcentre.com [phdcentre.com]

- 15. researchgate.net [researchgate.net]

- 16. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]

Solubility Profile of Benzocaine-d4 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, pressure, and pH. For crystalline solids like Benzocaine-d4, the dissolution process involves the breakdown of the crystal lattice and the solvation of the solute molecules by the solvent molecules.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of Benzocaine in common laboratory solvents. This data is presented as a close approximation for the solubility of this compound.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Water | 18.02 | 25 | ~0.04 | ~0.0024 | [1] |

| Ethanol | 46.07 | 25 | ~20 | ~4.34 | [1] |

| Chloroform | 119.38 | 25 | ~50 | ~4.19 | [1] |

| Diethyl Ether | 74.12 | 25 | ~25 | ~3.37 | [1] |

| Acetone | 58.08 | 25 | Data not available | Data not available | |

| Methanol | 32.04 | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | Data not available | Data not available | |

| Acetonitrile | 41.05 | 25 | Data not available | Data not available |

Note: The solubility values for ethanol, chloroform, and diethyl ether are derived from the information that 1g of Benzocaine is soluble in 5mL, 2mL, and 4mL of the respective solvents[1]. The solubility in water is based on the description "sparingly soluble" and the quantitative value of 1g in 2500ml[1]. It is important to note that the solubility of the two different polymorphic forms of benzocaine (FI and FII) has been studied in various organic solvents, and the transition temperature between these forms is between 29°C and 30°C[2].

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of scintillation vials or flasks, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials/flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials/flasks to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the liquid. Filter the collected sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the shake-flask method.

This comprehensive guide provides essential information on the solubility of this compound and a detailed protocol for its experimental determination. This knowledge is fundamental for the successful design and execution of research and development activities involving this deuterated compound.

References

A Technical Guide to the Role of Benzocaine-d4 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocaine is a widely used ester-type local anesthetic that provides temporary relief from pain by blocking nerve signals.[1] Its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Achieving high accuracy and precision in such bioanalysis is paramount, and the use of an internal standard (IS) is an essential component of a robust analytical method.[2]

This technical guide delves into the core principles and practical application of Benzocaine-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. A SIL-IS is considered the "gold standard" in bioanalysis because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for analytical variability.[3] This guide provides an in-depth look at the pharmacological action of benzocaine, the mechanism by which this compound functions as an internal standard, and a detailed, representative experimental protocol for its use in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacological Mechanism of Action: Benzocaine

Benzocaine exerts its anesthetic effect by preventing the transmission of nerve impulses.[3] The primary molecular target is the voltage-gated sodium channel (VGSC) located in the neuronal membrane.[4]

The process can be summarized as follows:

-

Nerve Stimulation: Pain stimuli trigger the opening of VGSCs.

-

Sodium Influx: Sodium ions (Na+) rush into the neuron, causing membrane depolarization.

-

Action Potential: This depolarization generates an action potential, the electrical signal that propagates along the nerve to the central nervous system, where it is interpreted as pain.[4]

-

Benzocaine Action: Benzocaine, being lipid-soluble, diffuses across the neuronal membrane and binds to the intracellular domain of the VGSC.[3][4] This binding stabilizes the channel in its inactive state, preventing it from opening.

-

Blockade of Impulse: The influx of sodium is blocked, depolarization is inhibited, and the action potential cannot be generated or propagated.[5] This results in a localized, temporary blockade of pain sensation.

Core Principle: this compound as an Internal Standard

The fundamental challenge in quantitative bioanalysis is accounting for variability introduced during sample processing and instrumental analysis.[6] Factors like incomplete extraction recovery, ion suppression or enhancement (matrix effects), and fluctuations in injection volume can lead to inaccurate results.

A stable isotope-labeled internal standard like this compound is the ideal tool to overcome these challenges.[6] In this compound, four hydrogen atoms on the benzene ring have been replaced by deuterium, a stable, heavier isotope of hydrogen. This modification results in a molecule with nearly identical physicochemical properties to native benzocaine but with a different mass-to-charge ratio (m/z) that is easily distinguished by a mass spectrometer.

The "mechanism" of an internal standard is based on the principle of relative response. By adding a precise amount of this compound to every sample, standard, and quality control (QC) at the beginning of the workflow, it experiences the same procedural losses and matrix effects as the analyte (benzocaine). The quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if sample is lost, effectively normalizing the results and ensuring high accuracy and precision.[6]

Experimental Protocol: Quantification of Benzocaine in Human Plasma

This section outlines a representative LC-MS/MS method for the determination of benzocaine in human plasma using this compound as the internal standard.

4.1 Materials and Reagents

-

Analytes: Benzocaine, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid

-

Reagents: Human Plasma (K2-EDTA), Ultrapure Water

-

Equipment: Solid-Phase Extraction (SPE) cartridges, analytical balance, centrifuge, vortex mixer, LC-MS/MS system.

4.2 Sample Preparation Workflow

4.3 LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate at 10% B for 1.0 min. |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

4.4 Mass Spectrometry Parameters

The following table details the precursor and product ion transitions for Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Benzocaine | 166.1 | 138.1 | 100 | 15 |

| This compound | 170.1 | 142.1 | 100 | 15 |

Data Presentation: Method Validation Summary

A bioanalytical method must be rigorously validated to ensure it is suitable for its intended purpose. The following tables summarize typical validation results for the described method, demonstrating its performance based on regulatory guidelines.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |

Table 2: Accuracy and Precision

Accuracy is reported as the percent deviation from the nominal concentration (% Bias), while precision is measured by the coefficient of variation (% CV).

| QC Level (ng/mL) | n | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |

| LLOQ (1.0) | 6 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 6.5 |

| Low (3.0) | 6 | ≤ 6.1 | ± 5.5 | ≤ 7.4 | ± 5.9 |

| Medium (100) | 6 | ≤ 4.5 | ± 3.2 | ≤ 5.1 | ± 4.0 |

| High (800) | 6 | ≤ 3.8 | ± 2.5 | ≤ 4.6 | ± 3.3 |

| Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ); % Bias within ±15% (±20% for LLOQ). |

Table 3: Matrix Effect and Recovery

| QC Level (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low (3.0) | 88.5 | 89.1 | 0.95 | 1.01 |

| High (800) | 90.2 | 89.8 | 0.97 | 0.98 |

| Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%. |

Conclusion

The use of this compound as a stable isotope-labeled internal standard is critical for developing robust, accurate, and precise bioanalytical methods for the quantification of benzocaine. Its near-identical chemical behavior ensures it effectively tracks the analyte through sample preparation and analysis, correcting for procedural errors and matrix-induced variability. The detailed LC-MS/MS protocol and validation data presented in this guide demonstrate a method that is fit-for-purpose in a regulated drug development environment, providing reliable data for critical pharmacokinetic and safety assessments.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dea.gov [dea.gov]

- 5. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

A Technical Guide to Research-Grade Benzocaine-d4: Commercial Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Benzocaine-d4, a deuterated internal standard essential for the accurate quantification of benzocaine in complex biological matrices. This document outlines commercial sourcing options, typical product specifications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Commercial Suppliers and Product Specifications

This compound (CAS No. 342611-08-9) is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While pricing is often available only upon request, the following table summarizes key suppliers and their typical product specifications to aid in procurement decisions.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Available Quantities |

| Santa Cruz Biotechnology, Inc. | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Research Grade | Inquire |

| MedChemExpress (MCE) | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Analytical/ACS, Pharma, Purified, Technical | 1 mg, 5 mg, 10 mg |

| Aschem GmbH | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Analytical/ACS (Min. Purity 98%) | Inquire |

| Simson Pharma Limited | Benzocaine -D4 | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Accompanied by Certificate of Analysis | Inquire |

| Acanthus Research Inc. | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Research Grade | Inquire |

| LGC Standards | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Reference Standard | 2.5 mg, 5 mg, 10 mg |

| Axios Research | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Reference Standard | Inquire |

Note: Purity, available quantities, and pricing are subject to change and should be confirmed directly with the supplier. Most suppliers provide a Certificate of Analysis (CoA) with lot-specific data upon request or with purchase.

Experimental Protocol: Quantification of Benzocaine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general methodology for the quantitative analysis of benzocaine in a biological matrix, such as human plasma, using this compound as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Materials and Reagents

-

Benzocaine (analyte) reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of benzocaine and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. These are the primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of benzocaine by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should cover the expected analyte concentrations in the samples.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration suitable for spiking into samples.

-

-

Calibration Standards and Quality Control Samples:

-

Spike blank plasma with the appropriate benzocaine working standard solutions to create a calibration curve (typically 6-8 non-zero points).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to check for interferences) and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% water with 0.1% formic acid, 20% acetonitrile with 0.1% formic acid) and vortex.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate benzocaine from matrix components (e.g., start at 20% B, ramp to 95% B, hold, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Benzocaine: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for the benzocaine and this compound MRM transitions.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of benzocaine in the unknown samples and QC samples.

Visualizations

Experimental Workflow for Benzocaine Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantification of benzocaine in a biological sample using an internal standard.

Caption: A typical bioanalytical workflow for the quantification of benzocaine.

Signaling Pathway (Mechanism of Action)

Benzocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.

Caption: Mechanism of action of Benzocaine in blocking pain signals.

Benzocaine-d4 stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzocaine-d4. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. While specific stability data for this compound is limited, this guide leverages available information on Benzocaine, its non-labeled counterpart, to infer its stability profile, degradation pathways, and optimal storage practices.

Chemical Properties and Stability Profile

This compound (ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate) is the deuterated form of Benzocaine, a widely used local anesthetic. The deuterium labeling provides a valuable tool for various analytical applications, including mass spectrometry-based assays and metabolic studies. The chemical stability of this compound is expected to be comparable to that of Benzocaine.

The primary degradation pathways for Benzocaine involve the hydrolysis of its ester linkage and modifications to its primary amino group. These degradation processes are influenced by factors such as pH, temperature, humidity, and the presence of certain excipients.

Key Degradation Products:

-

p-Aminobenzoic acid (PABA): Formed through the hydrolysis of the ester bond. This is a common degradation pathway, particularly under acidic or basic conditions.

-

N-formylbenzocaine: Can be formed in the presence of formic acid impurities, which may be found in certain excipients.

Studies on Benzocaine have shown that it is prone to degradation under accelerated conditions, such as high temperature and humidity. For instance, in some formulations, degradation has been observed after 30 days at 40°C and 75% relative humidity (RH)[1]. However, under standard storage conditions of 25°C and 60% RH, Benzocaine has demonstrated good stability for extended periods[1].

Recommended Storage Conditions

Based on information from various suppliers and general best practices for chemical reference standards, the following storage conditions are recommended for this compound.

| Form | Recommended Storage Temperature | Additional Recommendations |

| Neat (Solid) | 2-8°C | Store in a tightly sealed container, protected from light and moisture. |

| Stock Solutions | -20°C (for up to 1 month) or -80°C (for up to 6 months) | Aliquot solutions to avoid repeated freeze-thaw cycles. Protect from light. |

Note: Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a study, a stability assessment is often necessary. The following is a general protocol for a forced degradation study and a long-term stability study.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Stress: 0.1 N HCl at 60°C for 24 hours.

-

Basic Stress: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 105°C for 24 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store aliquots of this compound (solid and/or in solution) under the recommended storage conditions (e.g., 2-8°C for solid; -20°C or -80°C for solutions).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method (e.g., HPLC-MS).

-

Data Evaluation: Plot the concentration of this compound and any degradation products over time to determine the rate of degradation and establish a shelf-life.

Visualizing Workflows and Pathways

General Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

Caption: General workflow for a chemical stability assessment study.

Benzocaine Degradation Pathways

This diagram illustrates the primary degradation pathways of Benzocaine.

Caption: Primary degradation pathways of Benzocaine.

Conclusion

The stability of this compound is a critical factor for its effective use in research and development. While specific stability data for the deuterated compound is not extensively available, the known stability profile of Benzocaine provides a reliable framework for its handling and storage. By adhering to the recommended storage conditions and implementing appropriate stability testing protocols, researchers can ensure the integrity and accuracy of their studies involving this compound.

References

Safety data sheet (SDS) and handling precautions for Benzocaine-d4

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of Benzocaine-d4 is fundamental to its safe handling. The following table summarizes key quantitative data for both this compound and its non-deuterated analog, Benzocaine.

| Property | This compound | Benzocaine |

| CAS Number | 342611-08-9[1][2] | 94-09-7[3] |

| Molecular Formula | C₉H₇D₄NO₂[2] | C₉H₁₁NO₂[3] |

| Molecular Weight | 169.21 g/mol [1][2] | 165.19 g/mol [4] |

| Appearance | Solid, Crystals, Crystalline Powder or Powder | White crystalline powder |

| Solubility | Soluble in appropriate solvents. Specific solubility data not readily available. | Sparingly soluble in water; more soluble in dilute acids and very soluble in ethanol, chloroform, and ethyl ether. |

| Storage Temperature | -20°C[5] | Room temperature, protected from light.[6] |

Section 2: Hazard Identification and GHS Classification

Benzocaine is classified under the Globally Harmonized System (GHS) with several key hazard statements. Researchers handling this compound should assume the same hazards.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[6][7] |

| Specific Target Organ Toxicity – Single Exposure (Category 1) | H370: Causes damage to organs[6][7] |

| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life[3] |

| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[3] |

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Environment

Section 3: Handling Precautions and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions and a general experimental workflow for handling this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[6] Contaminated work clothing should not be allowed out of the workplace.[8]

-

Respiratory Protection: If engineering controls are insufficient or if handling large quantities, a NIOSH-approved respirator is recommended.[6]

General Laboratory Handling Protocol

The following workflow outlines the standard procedure for handling this compound in a research laboratory.

Storage and Disposal

-

Storage: this compound should be stored at -20°C in a tightly sealed container.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Avoid release to the environment.[4]

Section 4: Toxicological Information

The toxicological data for Benzocaine provides a basis for understanding the potential health effects of this compound.

| Toxicity Data | Value | Species |

| Oral LD50 | 3042 mg/kg | Rat[10] |

| Oral LD50 | 2500 mg/kg | Mouse[10] |

| Intraperitoneal LD50 | 216 mg/kg | Mouse[10] |

Key Health Effects:

-

Methemoglobinemia: A primary concern with Benzocaine exposure is the risk of methemoglobinemia, a serious condition where the amount of oxygen carried in the blood is significantly reduced.[11] This can be life-threatening and requires immediate medical attention.[12]

-

Allergic Skin Reaction: May cause sensitization by skin contact.[13]

-

Eye Irritation: Can cause serious eye irritation.[14]

Section 5: First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Section 6: Conclusion

While this compound is a valuable tool in research and drug development, its handling requires a thorough understanding of its potential hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date Safety Data Sheet for Benzocaine and to conduct a thorough risk assessment before beginning any experimental work.

References

- 1. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Benzocaine|94-09-7|MSDS [dcchemicals.com]

- 4. geneseo.edu [geneseo.edu]

- 5. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. docsity.com [docsity.com]

- 8. sds.edqm.eu [sds.edqm.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Risk of serious and potentially fatal blood disorder prompts FDA action on oral over-the-counter benzocaine products used for teething and mouth pain and prescription local anesthetics | FDA [fda.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Benzocaine in Plasma using Benzocaine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzocaine is a widely used local anesthetic, valued for its rapid onset of action. Accurate quantification of benzocaine in plasma is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development and monitoring. This document provides a detailed protocol for the quantitative analysis of benzocaine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Benzocaine-d4, to ensure high accuracy and precision.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of benzocaine in a complex biological matrix like plasma. Following extraction from the plasma matrix, benzocaine and its internal standard, this compound, are separated chromatographically. The compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of benzocaine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway and Mechanism of Action

Benzocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] By binding to these channels, benzocaine inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane. This action prevents the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[1][2]

Experimental Protocols

Materials and Reagents

-

Benzocaine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of benzocaine and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the benzocaine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for each sample, calibrator, and quality control (QC) sample.

-

To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Benzocaine: m/z 166.1 → 138.1 (Quantifier), m/z 166.1 → 109.9 (Qualifier) This compound: m/z 170.1 → 142.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of benzocaine in plasma.

Data Presentation

The following tables summarize the expected performance characteristics of this analytical method, based on typical results for similar local anesthetics.[3][4]

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15% | 85-115% | < 15% | 85-115% |

| Low QC | 3 | < 15% | 85-115% | < 15% | 85-115% |

| Mid QC | 100 | < 15% | 85-115% | < 15% | 85-115% |

| High QC | 800 | < 15% | 85-115% | < 15% | 85-115% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Benzocaine | Low QC | > 85% | 90-110% |

| High QC | > 85% | 90-110% | |

| This compound | Mid QC | > 85% | 90-110% |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of benzocaine in human plasma. The use of a deuterated internal standard ensures high accuracy and mitigates potential matrix effects. This protocol is suitable for a range of applications in clinical and preclinical research where the precise measurement of benzocaine concentrations is required. Adherence to good laboratory practices and proper validation of the method are essential for obtaining high-quality, reproducible data.

References

- 1. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Method Development for Benzocaine Analysis with a Deuterated Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of benzocaine in biological matrices, specifically plasma, using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, Benzocaine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Introduction

Benzocaine is a widely used local anesthetic. Accurate quantification of benzocaine in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and formulation development. The method outlined here employs protein precipitation for sample cleanup, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The stable isotope-labeled internal standard, this compound, co-elutes with the analyte and behaves similarly during extraction and ionization, leading to reliable quantification.

Experimental Protocols

Materials and Reagents

-

Benzocaine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Standard and Sample Preparation

2.2.1. Stock Solutions

-

Prepare a 1 mg/mL stock solution of benzocaine in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

2.2.2. Working Standard Solutions

-

Serially dilute the benzocaine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

2.2.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working internal standard solution (100 ng/mL) to each tube, except for the blank matrix.

-

Vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

2.3.2. Mass Spectrometry

-

MS System: Agilent 6460 Triple Quadrupole MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Gas Temperature: 325 °C

-

Gas Flow: 10 L/min

-

Nebulizer: 45 psi

-

Capillary Voltage: 4000 V

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Benzocaine | 166.1 | 138.1 | 10 |

| 166.1 | 120.1 | 15 | |

| This compound | 170.1 | 142.1 | 10 |

| 170.1 | 124.1 | 15 |

Data Presentation: Method Validation Summary

The following tables summarize the typical quantitative performance of this method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Benzocaine | 1 - 1000 | > 0.995 |

Table 2: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) | Precision (%CV) at LLOQ | Accuracy (%) at LLOQ |

| Benzocaine | 1 | < 15 | 85 - 115 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Medium | 50 | < 8 | 97 - 103 | < 10 | 96 - 104 |

| High | 800 | < 7 | 98 - 102 | < 9 | 97 - 103 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 95 | 90 - 110 |

| High | 800 | 88 - 98 | 92 - 108 |

Mandatory Visualizations

Caption: Experimental workflow for benzocaine analysis.

Caption: Mechanism of action of benzocaine.

Application Notes and Protocols for Bioanalysis of Benzocaine using Benzocaine-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for the quantitative analysis of benzocaine, utilizing Benzocaine-d4 as an internal standard (IS). The following sections outline common bioanalytical sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

This compound, a stable isotope-labeled (SIL) internal standard, is the preferred choice for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its physicochemical properties are nearly identical to benzocaine, ensuring it co-elutes and experiences similar ionization efficiency and matrix effects.[1] This allows for accurate normalization of variability during sample preparation and analysis.[1][3]

Core Concepts in Bioanalytical Sample Preparation

The primary goal of sample preparation in bioanalysis is to extract the analyte of interest from complex biological matrices such as plasma, serum, or urine, and remove potential interferences like proteins, salts, and phospholipids.[4][5] A robust sample preparation method is crucial for developing a sensitive, accurate, and reproducible bioanalytical assay.[5][6] The choice of technique depends on the analyte's properties, the biological matrix, and the desired level of sample cleanup.[4][7]

Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation method significantly impacts assay performance. The following table summarizes typical quantitative data for the described techniques.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery (%) | >90% | 80-110% | >85%[8] |

| Internal Standard Recovery (%) | >90% | 80-110% | >90%[8] |

| Precision (%CV) | <15% | <15% | <15%[8] |

| Accuracy (%Bias) | ±15% | ±15% | ±15% |

| Matrix Effect | Moderate to High | Low to Moderate | Low |

Section 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples.[4][6] It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then removed by centrifugation.[4]

Application Note:

PPT is often the first choice for method development due to its simplicity and speed. Acetonitrile is a commonly used precipitation solvent as it tends to provide cleaner extracts compared to methanol.[4] While efficient at removing proteins, this method may not effectively remove other matrix components like phospholipids, which can lead to matrix effects in LC-MS/MS analysis.[9]

Experimental Protocol: Protein Precipitation

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each sample, calibrant, and quality control (QC) sample, except for the blank matrix.

-

Vortexing: Briefly vortex the samples for 10-15 seconds to ensure homogeneity.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

-

Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation

Section 2: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[4][7]

Application Note:

LLE generally provides cleaner extracts than PPT, reducing matrix effects. The choice of the organic solvent is critical and depends on the polarity of the analyte. For benzocaine, a moderately polar compound, solvents like ethyl acetate or a mixture of hexane and ethyl acetate can be effective. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency by ensuring the analyte is in its neutral form.[10]

Experimental Protocol: Liquid-Liquid Extraction

-

Sample Aliquoting: Aliquot 200 µL of the biological sample into a polypropylene tube.

-

Internal Standard Spiking: Add 25 µL of the this compound working solution.

-

pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate to raise the pH) to ensure benzocaine is in its neutral, extractable form.

-

Vortexing: Briefly vortex the sample.

-

Addition of Extraction Solvent: Add 1 mL of the extraction solvent (e.g., ethyl acetate).

-

Mixing: Vortex or mechanically shake the tubes for 10-15 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness at approximately 40°C under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction

Section 3: Solid-Phase Extraction (SPE)